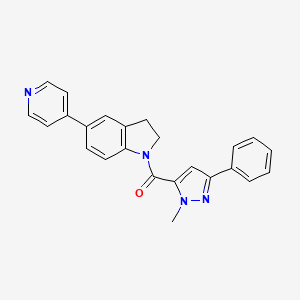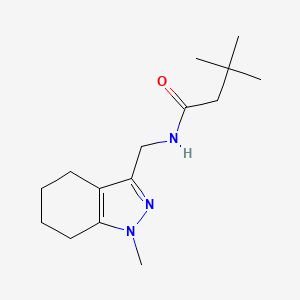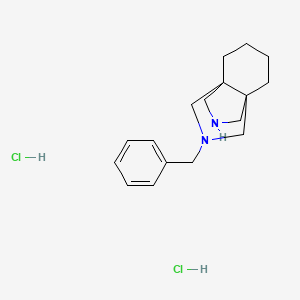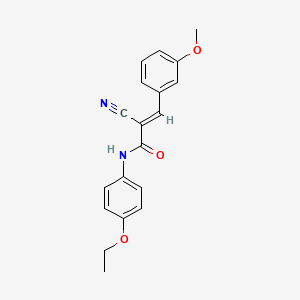
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone, commonly known as MPI-0479605, is a small molecule inhibitor that targets the TLR8 receptor. TLR8 is a protein that plays a crucial role in the innate immune system, specifically in the recognition of viral and bacterial RNA. MPI-0479605 has been shown to have potential in the treatment of various viral and bacterial infections, as well as in the development of vaccines.
Mechanism of Action
MPI-0479605 targets the TLR8 receptor, which is responsible for the recognition of viral and bacterial RNA. By inhibiting TLR8, MPI-0479605 prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MPI-0479605 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of infection. This inhibition leads to a reduction in the severity of the infection and an improvement in the overall immune response.
Advantages and Limitations for Lab Experiments
MPI-0479605 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential in the treatment of viral and bacterial infections, making it a promising candidate for further research.
One limitation of MPI-0479605 is that it targets a specific receptor, TLR8, which may limit its effectiveness in treating infections caused by other pathogens. Additionally, further research is needed to determine the optimal dosage and administration of MPI-0479605.
Future Directions
There are several future directions for research on MPI-0479605. One area of interest is the development of vaccines that target TLR8. MPI-0479605 could potentially be used as an adjuvant in these vaccines to enhance the immune response.
Another area of interest is the potential use of MPI-0479605 in the treatment of autoimmune diseases. TLR8 has been implicated in the development of autoimmune diseases, and MPI-0479605 may be able to modulate the immune response to prevent or treat these conditions.
Finally, further research is needed to determine the optimal dosage and administration of MPI-0479605, as well as its effectiveness in treating infections caused by other pathogens.
Synthesis Methods
MPI-0479605 can be synthesized using a multi-step procedure involving several chemical reactions. The first step involves the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-amine with 5-bromoindole to form (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-bromoindol-1-yl)methanone. This intermediate product is then reacted with 4-pyridylboronic acid to form the final product, MPI-0479605.
Scientific Research Applications
MPI-0479605 has been extensively studied for its potential in the treatment of viral and bacterial infections. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of infection. This inhibition leads to a reduction in the severity of the infection and an improvement in the overall immune response.
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-27-23(16-21(26-27)18-5-3-2-4-6-18)24(29)28-14-11-20-15-19(7-8-22(20)28)17-9-12-25-13-10-17/h2-10,12-13,15-16H,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFYGJTTFEFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729333.png)

![(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2729335.png)


![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2729341.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2729344.png)


![4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2729349.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]acetamide](/img/structure/B2729352.png)
![1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2729353.png)